molecular formula C5H8N2O B1361090 2,3-Dimethyl-3-pyrazolin-5-one CAS No. 3201-28-3

2,3-Dimethyl-3-pyrazolin-5-one

Cat. No. B1361090
CAS RN: 3201-28-3
M. Wt: 112.13 g/mol
InChI Key: ZITWSNQLWBKRBT-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-pyrazolin-5-one, also known as DMPO, is a chemical compound with the molecular formula C6H10N2O . It is a stable free radical compound that is commonly used as a spin trapping agent in electron paramagnetic resonance (EPR) spectroscopy to detect and identify short-lived free radicals in biological and chemical systems .


Synthesis Analysis

The synthesis of 2,3-Dimethyl-3-pyrazolin-5-one was accomplished via the condensation of aromatic acid chlorides with 4-aminoantipyrine . Another method involved the reaction between 4-aminoantipyrine and 2,5-dimethoxybenzaldehyde in dry methanol at room temperature .


Molecular Structure Analysis

The molecular formula of 2,3-Dimethyl-3-pyrazolin-5-one is C5H8N2O . The exact mass is 112.06400 .


Chemical Reactions Analysis

The chemical modulation of the pyrazoline-5-one moiety through introduction of thiazolidine-4-one rings via a propioanamide chain has a great influence on antioxidant potential .

Scientific Research Applications

Synthesis and Molecular Mechanics

2,3-Dimethyl-3-pyrazolin-5-one and its derivatives, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, have been studied for their potential in forming complexes with various metals like Cd(II), Co(II), Cu(I), Ni(II), Pt(II), and Zn(II). These complexes are characterized using spectroscopic methods and have shown potential in exhibiting analgesic, anti-inflammatory, and antipyretic activity. Molecular mechanics potential energy evaluation suggests that these compounds could be significant in pharmacological applications (Otuokere, Alisa, & Nwachukwu, 2015).

Anticancer Evaluation

The derivative 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been explored for its anticancer properties. Its derivatives, synthesized by condensation with aromatic acid chlorides, showed in vitro cytotoxic activity against human cervical cancer cell lines. These studies included molecular docking to understand the molecule-receptor interaction and dual fluorescence properties (Premnath et al., 2017).

Antibacterial and Antioxidant Studies

Compounds like 1-(4-methylcoumarinyl-7-oxyacetyl)-3,5-dimethyl-4(arylazo)pyrazoles and 3-methyl-4-(substituted phenyl) hydrazono-2-pyrazolin-5-ones containing the 2,3-dimethyl-3-pyrazolin-5-one moiety have been synthesized and evaluated for their antibacterial and antioxidant activities. Certain compounds in this series exhibited promising antibacterial and antioxidant properties, indicating their potential as new class of lead compounds (Manojkumar, Ravi, & Gopalakrishnan, 2009).

Safety And Hazards

2,3-Dimethyl-3-pyrazolin-5-one may form combustible dust concentrations in air. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 2,3-Dimethyl-3-pyrazolin-5-one are not mentioned in the search results, research in the field of pyrazolone chemistry is ongoing, with a focus on the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives .

properties

IUPAC Name

2,3-dimethyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-5(8)6-7(4)2/h3H,1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITWSNQLWBKRBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341622
Record name 2,3-Dimethyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-3-pyrazolin-5-one

CAS RN

3201-28-3
Record name 2,3-Dimethyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
T Rosu, S Pasculescu, V Lazar, C Chifiriuc, R Cernat - Molecules, 2006 - mdpi.com
The synthesis of Cu(II) complexes derived from Schiff base ligands obtained by the condensation of 2-hydroxybenzaldehyde or terephtalic aldehyde with 4-amino-antipyrine (4-amino-2,…
Number of citations: 124 www.mdpi.com
T NAITO, T YOSHIKAWA, S KITAHARA… - Chemical and …, 1969 - jstage.jst.go.jp
The present authors have now synthesized 1-and 2-pyrimidinyl-3-methylpyrazolin-5-one derivatives and their O-and N-methylated derivatives of the pyrazolinone moiety in the course …
Number of citations: 34 www.jstage.jst.go.jp
EC Okafor - Zeitschrift für Naturforschung B, 1980 - degruyter.com
The structures of 1-phenyl-3-methyl-pyrazolone-5 and its benzoyl derivatives have been investigated by means of IR, UV, NMR, and mass spectral spectroscopy. 1-Phenyl - 3-methyl-…
Number of citations: 15 www.degruyter.com
CH Schneider, H Rolli, MF Kasper - International journal of …, 1990 - Elsevier
Haptenic groups based on the 1-phenyl-2,3-dimethyl-3-pyrazolin-5-one and 1,2-diphenyl-pyrazolidine-3,5-dione structures conjugated to human serum albumin gave antibody …
Number of citations: 2 www.sciencedirect.com
CH Schneider, MF Kasper, AL De Weck, H. Rolli… - Allergy, 1987 - Wiley Online Library
Based on the l‐phenyl‐2,3‐dimethyl‐3‐pyraizolin‐5‐one series and on the 1,2‐diphenyl‐pyrazolidine‐3,5‐dione series of drugs, haptenic reagents and conjugates were synthesized …
Number of citations: 38 onlinelibrary.wiley.com
MF Kasper, CH Schneider - Journal of immunological methods, 1987 - Elsevier
Chemically defined haptenic reagents and haptenic conjugates were synthesized for use in clinical skin testing. One series of reagents was based on the 1-phenyl-2,3-dimethyl-3-…
Number of citations: 5 www.sciencedirect.com
MF Kasper, CH Schneider, H Rolli, BD Angst… - Immunobiology, 1986 - Elsevier
Chemically defined haptenic reagents and haptenic conjugateswere synthesized to be used for skin tests in allergic patients and for serological tests. One seriesof reagentsis based on …
Number of citations: 11 www.sciencedirect.com
P Calza, C Medana, E Raso… - … in Mass Spectrometry, 2011 - Wiley Online Library
The paper examines the transformation of phenazone (2,3‐dimethyl‐1‐phenyl‐3‐pyrazolin‐5‐one), a widely used analgesic and antipyretic drug, under simulated solar irradiation in …
CH Schneider - Azapropazone: 20 years of clinical use, 2012 - Springer
Previously, analysis of epitopes on proteins has been beyond the capacity of classical immunochemistry. Instead, ingenious ways have been developed to couple a vast number of low …
Number of citations: 3 link.springer.com
I Ito, T Ueda, E Kurokawa - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
203 Vol. 14 (1966) 45 95 and ethyl bis (1~ phenyl~ 2~ methy1~ 4~ bromo—5-0xo—3—pyrazolin—B—y1) methylmalonate (XIV) was obtained as by—product. However, when metal …
Number of citations: 3 www.jstage.jst.go.jp

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